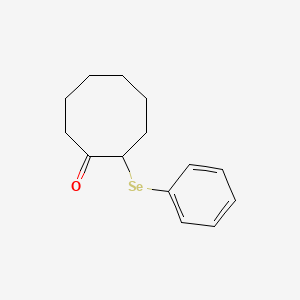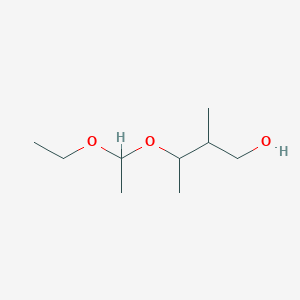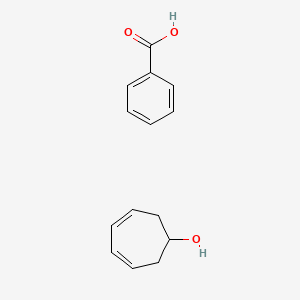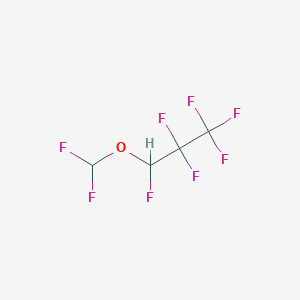
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene is a complex organic compound characterized by its multiple phenyl groups and a heptatetraenyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene likely involves multiple steps, including the formation of the heptatetraenyl backbone and the attachment of phenyl groups. Common synthetic methods may include:
Friedel-Crafts Alkylation: This method could be used to introduce the phenyl groups.
Wittig Reaction: To form the heptatetraenyl backbone.
Grignard Reaction:
Industrial Production Methods
Industrial production of such complex organic compounds typically involves optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene may undergo various chemical reactions, including:
Oxidation: Leading to the formation of quinones or other oxidized products.
Reduction: Potentially reducing double bonds in the heptatetraenyl backbone.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully saturated derivatives.
科学研究应用
Chemistry
Material Science: Potential use in the development of new materials with unique electronic properties.
Catalysis: As a ligand or catalyst in various organic reactions.
Biology
Biological Probes: Used in studying biological systems due to its unique structure.
Medicine
Pharmaceuticals: Potential precursor or intermediate in the synthesis of drugs.
Industry
Polymers: As a monomer or additive in the production of specialized polymers.
作用机制
The mechanism by which (1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene exerts its effects would depend on its specific application. In catalysis, it might act as a ligand, facilitating the formation of reactive intermediates. In biological systems, it could interact with specific molecular targets, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
(1,1-Dimethyl-2-phenylethyl)benzene: A simpler analog with fewer phenyl groups.
Heptatetraenylbenzene: Lacking the dimethyl-2-phenylethyl group.
Uniqueness
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene is unique due to its complex structure, which combines multiple phenyl groups with a heptatetraenyl backbone
属性
CAS 编号 |
60317-51-3 |
|---|---|
分子式 |
C37H36 |
分子量 |
480.7 g/mol |
InChI |
InChI=1S/C37H36/c1-36(2,28-30-18-9-5-10-19-30)34(32-22-13-7-14-23-32)26-17-27-35(33-24-15-8-16-25-33)37(3,4)29-31-20-11-6-12-21-31/h5-16,18-25H,28-29H2,1-4H3 |
InChI 键 |
WLPCQZKEJNSXEA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=CC=C1)C(=C=C=C=C(C2=CC=CC=C2)C(C)(C)CC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)

![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)







